molecular formula C6H5FN2O B1268225 6-Fluoronicotinamide CAS No. 369-50-6

6-Fluoronicotinamide

Número de catálogo B1268225
Número CAS: 369-50-6
Peso molecular: 140.11 g/mol
Clave InChI: PGBXHSHENWASTH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Fluoronicotinamide is a compound that has been studied for its potential use in medical imaging . It has been identified as a melanoma positron emission tomography (PET) imaging radiotracer with high tumor to body contrast ratio and rapid renal clearance .


Synthesis Analysis

The synthesis of 6-Fluoronicotinamide has been described in the literature. The process involves the incorporation of fluorine on the nicotinamide ring, which is a one-step, facile, and high-yielding process . The compound displays high tumor uptake and rapid body clearance via predominantly renal excretion .


Molecular Structure Analysis

The molecular structure of 6-Fluoronicotinamide consists of a nicotinamide ring with a fluorine atom at the 6-position . The molecular formula is C6H5FN2O .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Fluoronicotinamide include a molecular weight of 140.11 g/mol, a topological polar surface area of 56 Ų, and a formal charge of 0 . The compound also has one hydrogen bond donor and three hydrogen bond acceptors .

Aplicaciones Científicas De Investigación

HDAC6 Inhibition for Heart Disease Treatment

6-Fluoronicotinamide: derivatives have been identified as selective inhibitors of HDAC6 , an enzyme implicated in various heart diseases . These compounds offer a promising therapeutic strategy for conditions such as dilated cardiomyopathy , hypertrophic cardiomyopathy , and congestive heart failure . By targeting HDAC6 specifically, these inhibitors aim to reduce the adverse effects associated with non-selective HDAC inhibitors.

Theranostic Agents for Melanoma

Research has explored the use of radioiodinated 6-Fluoronicotinamide derivatives as theranostic agents for melanoma . These agents are designed for both therapeutic and diagnostic purposes, providing a two-fold approach in the management of this aggressive skin cancer. The compounds exhibit high tumor-to-muscle ratios in imaging studies, indicating their potential for targeted melanoma treatment.

Biochemical Mechanisms in Skincare

In the realm of cosmeceuticals, 6-Fluoronicotinamide plays a role in the biochemical mechanisms underlying skin health . It influences DNA repair and cellular stress responses, contributing to the development of skincare products that address aging, pigmentation, and inflammation.

Pharmaceutical Development

The pharmaceutical industry utilizes 6-Fluoronicotinamide in the synthesis of selective HDAC6 inhibitors . These inhibitors are being developed for chronic diseases such as neurodegenerative diseases, fibrosis, and pain, showcasing the compound’s versatility in drug design.

Diagnostic Radiopharmaceuticals

6-Fluoronicotinamide: is involved in the synthesis of diagnostic radiopharmaceuticals . These compounds are crucial for imaging techniques that aid in the diagnosis and monitoring of various diseases, highlighting the compound’s importance in medical diagnostics.

Chemical Synthesis

In chemical synthesis, 6-Fluoronicotinamide is used for its reactivity in forming complex organic compounds. Its properties facilitate the creation of diverse molecular structures, which can be applied in various industrial and research applications.

Safety And Hazards

The safety and hazards associated with 6-Fluoronicotinamide are not well-documented in the literature. As with any chemical compound, appropriate safety measures should be taken when handling 6-Fluoronicotinamide to prevent exposure and potential harm .

Propiedades

IUPAC Name

6-fluoropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBXHSHENWASTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70324902
Record name 6-Fluoronicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70324902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoronicotinamide

CAS RN

369-50-6
Record name NSC407957
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Fluoronicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70324902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoropyridine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoronicotinamide
Reactant of Route 2
Reactant of Route 2
6-Fluoronicotinamide
Reactant of Route 3
Reactant of Route 3
6-Fluoronicotinamide
Reactant of Route 4
Reactant of Route 4
6-Fluoronicotinamide
Reactant of Route 5
Reactant of Route 5
6-Fluoronicotinamide
Reactant of Route 6
Reactant of Route 6
6-Fluoronicotinamide

Citations

For This Compound
86
Citations
I Greguric, SR Taylor, D Denoyer… - Journal of medicinal …, 2009 - ACS Publications
… 2-fluoroisonicotinamide [ 18 F]8 and 6-fluoronicotinamide [ 18 F]2 compounds are very stable … Additionally, 95% of the 6-fluoronicotinamide [ 18 F]2 had cleared from the body over 3 h, a …
Number of citations: 65 pubs.acs.org
SH Moon, M Wilks, K Takahashi, P Han, C Ma, H Yuan… - 2019 - Soc Nuclear Med
… F]N-decyl-6-fluoronicotinamide-… -6-fluoronicotinamide-TEMPO showed 60% greater uptake and washout was considerably slowed relative to the untargeted [ 18 F]6-fluoronicotinamide-4…
Number of citations: 0 jnm.snmjournals.org
CC Chen, YY Chen, YH Lo, MH Lin, CH Chang… - International Journal of …, 2020 - mdpi.com
Malignant melanoma is the most harmful type of skin cancer and its incidence has increased in this past decade. Early diagnosis and treatment are urgently desired. In this study, we …
Number of citations: 7 www.mdpi.com
RK Barclay, MA Phillipps - Cancer research, 1966 - AACR
NAD 2 in extracts of mouse liver and tumor was determined enzymically by ADH and chemically by reaction with cyanide. The presence of Sarcoma 180 caused a decrease in the level …
Number of citations: 41 aacrjournals.org
X Yue, X Yan, C Wu, G Niu, Y Ma… - Molecular …, 2014 - ACS Publications
N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-6-fluoronicotinamide ([ 18 F]FNEM), a novel prosthetic agent that is thiol-specific, was synthesized using a one-pot two-step strategy: (1…
Number of citations: 32 pubs.acs.org
T Lindner, A Altmann, F Giesel, C Kratochwil… - EJNMMI radiopharmacy …, 2021 - Springer
… To overcome this drawback, radiolabeling with aluminum fluoride complexes and 6-fluoronicotinamide derivatives of the longer-lived nuclide fluorine-18 was established. The novel …
Number of citations: 33 link.springer.com
AG Horti, Y Wang, I Minn, X Lan, J Wang… - Journal of Nuclear …, 2016 - Soc Nuclear Med
Soluble epoxide hydrolase (sEH) is a bifunctional enzyme located within cytosol and peroxisomes that converts epoxides to the corresponding diols and hydrolyzes phosphate …
Number of citations: 19 jnm.snmjournals.org
F Streightoff - Journal of Bacteriology, 1963 - Am Soc Microbiol
Streightoff, Frank (The Lilly Research Laboratories, Indianapolis, Ind.). Inhibition of bacteria by 5-fluoronicotinic acid and other analogues of nicotinic acid. J. Bacteriol. 85:42–48. 1963.—…
Number of citations: 12 journals.asm.org
H Wang, W Dong, Q Zhao, K Lu, X Guo, H Liu… - Nuclear Medicine and …, 2019 - Elsevier
Objective Given the requirements of high sensitivity and spatial resolution, the development of new positron emission tomography (PET) agents is required for PET renography. The …
Number of citations: 3 www.sciencedirect.com
A Pyo, DY Kim, H Kim, D Lim… - Proceedings of the …, 2020 - National Acad Sciences
Malignant melanoma has one of the highest mortality rates of any cancer because of its aggressive nature and high metastatic potential. Clinical staging of the disease at the time of …
Number of citations: 15 www.pnas.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.